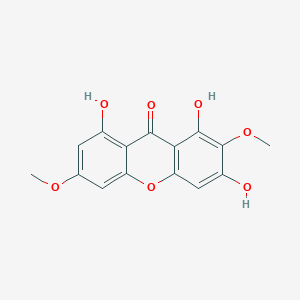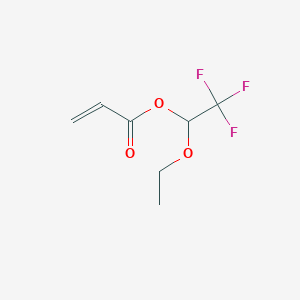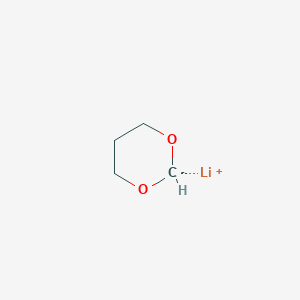
Lithium 1,3-dioxan-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 1,3-dioxan-2-ide is an organolithium compound with the molecular formula C4H7LiO2. It is a derivative of 1,3-dioxane, where one of the hydrogen atoms is replaced by a lithium atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium 1,3-dioxan-2-ide can be synthesized through the deprotonation of 1,3-dioxane using a strong base such as n-butyllithium. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction scheme is as follows:
C4H8O2+n-BuLi→C4H7LiO2+n-BuH
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation method. Scaling up would involve careful control of reaction conditions to ensure safety and yield optimization.
Chemical Reactions Analysis
Types of Reactions: Lithium 1,3-dioxan-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions with electrophiles such as alkyl halides.
Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids, acting as a strong base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with alkyl halides typically occur in aprotic solvents like THF at low temperatures.
Addition Reactions: Reactions with carbonyl compounds often require the presence of a catalyst and are conducted at low to moderate temperatures.
Deprotonation: This reaction is usually carried out in the presence of a weak acid under an inert atmosphere to prevent unwanted side reactions.
Major Products:
Nucleophilic Substitution: Produces substituted 1,3-dioxanes.
Addition Reactions: Forms new carbon-carbon bonds, leading to various substituted products.
Deprotonation: Results in the formation of lithium salts of the corresponding acids.
Scientific Research Applications
Lithium 1,3-dioxan-2-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Polymer Chemistry: It is involved in the polymerization of 1,3-dioxane to create polymer electrolytes for lithium-metal batteries.
Materials Science: It is used in the development of new materials with unique properties, such as ion-conductive pathways in covalent organic frameworks.
Mechanism of Action
The mechanism by which lithium 1,3-dioxan-2-ide exerts its effects involves its role as a nucleophile and a strong base. It can deprotonate weak acids and participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved include:
Nucleophilic Centers: It targets electrophilic centers in molecules, facilitating substitution and addition reactions.
Acid-Base Reactions: It acts as a strong base, deprotonating weak acids and forming lithium salts.
Comparison with Similar Compounds
Lithium 1,4-dioxane: Another organolithium compound with similar reactivity but different structural properties.
Lithium 1,3-dioxolane: A related compound with a five-membered ring structure, used in similar applications.
Uniqueness: Lithium 1,3-dioxan-2-ide is unique due to its six-membered ring structure, which provides different steric and electronic properties compared to its five-membered ring analogs. This difference can influence its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
118418-18-1 |
|---|---|
Molecular Formula |
C4H7LiO2 |
Molecular Weight |
94.1 g/mol |
InChI |
InChI=1S/C4H7O2.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1 |
InChI Key |
AIYSHYBPUUZWMZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CO[CH-]OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


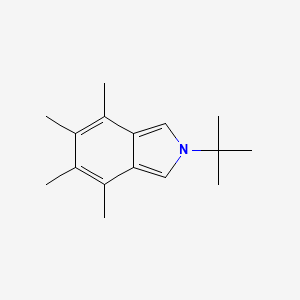
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)



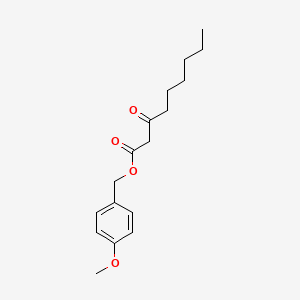
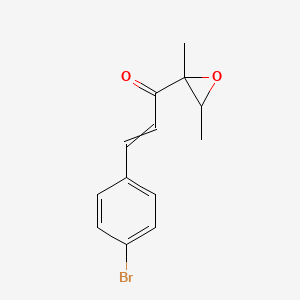
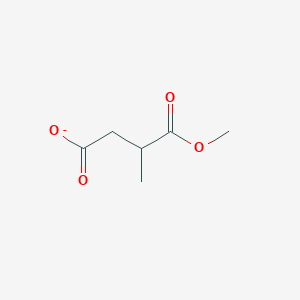

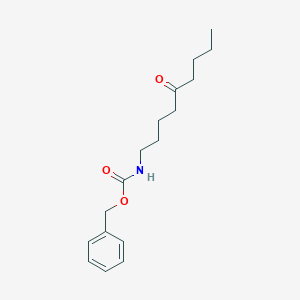
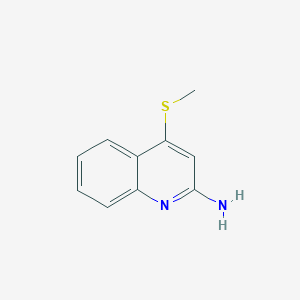
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
